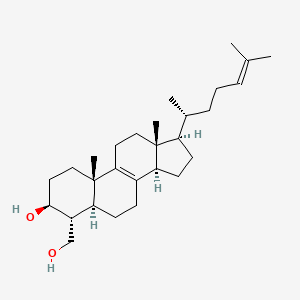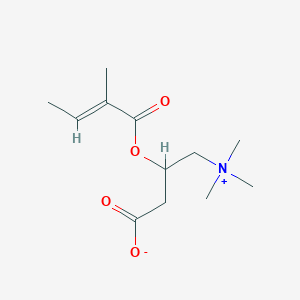
Tiglylcarnitine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-tiglylcarnitine is an O-acylcarnitine compound having trans-2-methyl-2-butenoyl (tiglyl) as the acyl substituent. It has a role as a human metabolite. It derives from a tiglic acid. It is a tautomer of a 2-ethylacryloylcarnitine.
Scientific Research Applications
Metabolic Biomarker Studies
Tiglylcarnitine is a key metabolite in various metabolic processes. In a study on mitochondrial acetoacetyl-CoA thiolase (T2) deficiency, this compound levels were analyzed to diagnose the deficiency in patients with varying degrees of T2 activity. The study found that urinary and blood spot acylcarnitine profiles under stable conditions have subtle abnormalities in T2-deficient patients with some residual activity, emphasizing the importance of this compound as a biomarker in metabolic disorders (Fukao et al., 2003).
Cancer Research
The role of this compound in cancer research is another area of interest. A study focusing on the antibiotic drug tigecycline highlighted its promising anticancer properties. Tigecycline's inhibitory effects on cancer depend on several activating signaling pathways and abnormal mitochondrial function in cancer cells. This review summarizes the cumulative anti-tumor evidence supporting tigecycline activity against different cancer types, including acute myeloid leukemia (AML), glioma, and non-small cell lung cancer (NSCLC) (Xu et al., 2016).
Metabolomics and Lung Carcinoma
An untargeted metabolomic method based on UPLC-QTOF/MS was used to determine dynamic metabolic alterations in the plasma of mice during the onset and development of lung carcinoma. This compound was identified as one of the dysregulated metabolites, highlighting its potential role as a biomarker in the metabolic profiling of lung carcinoma (Wu et al., 2018).
properties
Molecular Formula |
C12H21NO4 |
|---|---|
Molecular Weight |
243.3 g/mol |
IUPAC Name |
3-[(E)-2-methylbut-2-enoyl]oxy-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C12H21NO4/c1-6-9(2)12(16)17-10(7-11(14)15)8-13(3,4)5/h6,10H,7-8H2,1-5H3/b9-6+ |
InChI Key |
WURBQCVBQNMUQT-RMKNXTFCSA-N |
Isomeric SMILES |
C/C=C(\C)/C(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
SMILES |
CC=C(C)C(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
Canonical SMILES |
CC=C(C)C(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
synonyms |
tiglylcarnitine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



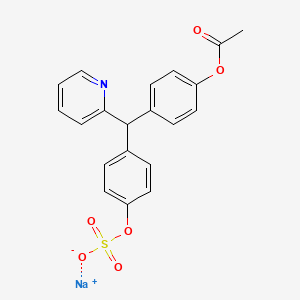
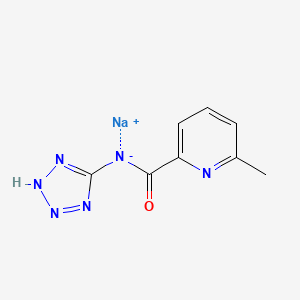
![N-(1,4,7,13,16,22-Hexaaza-3,15-bis(hydroxyethyl)-6-(1,2-dihydroxy-2-(4-(phosphonooxy)phenyl)ethyl)-11,20,21,25-tetrahydroxy-26-methyl-2,5,8,14,17,23-hexaoxotricyclo[22.3.0.0<9,13>]heptacos-18-yl)(4-(4-(4-pentyloxyphenyl)phenyl)phenyl)formamide, sodium salt](/img/structure/B1262047.png)
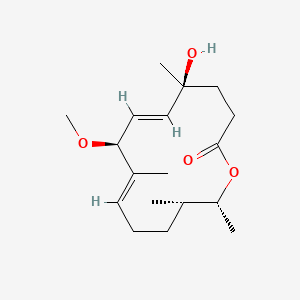
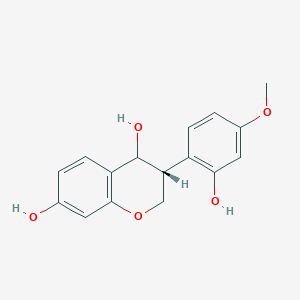
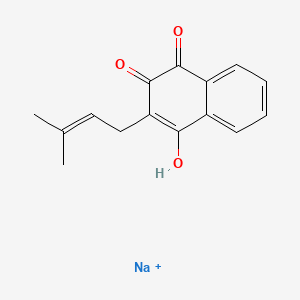
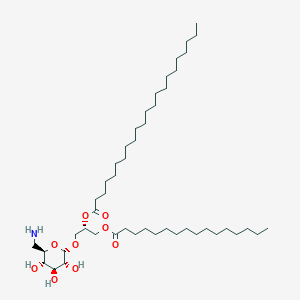
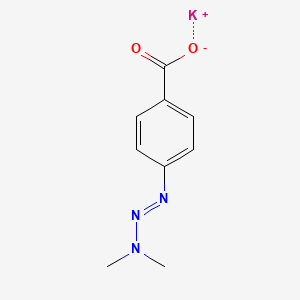
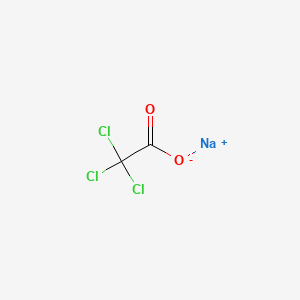
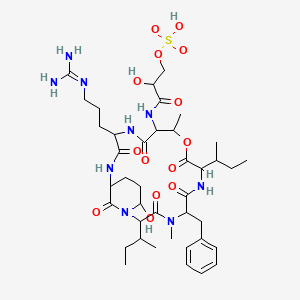
![(2R,16R,21S)-4,14,20-triazahexacyclo[13.6.2.02,14.03,11.05,10.016,21]tricosa-3(11),5,7,9-tetraene](/img/structure/B1262065.png)
![(2R,3R)-1-(2,3-dihydro-1H-inden-2-yl)-2-[4-(hydroxymethyl)-2-iodophenyl]-3-[(4-methylphenyl)thio]-5-oxo-N-propan-2-yl-3-pyrrolidinecarboxamide](/img/structure/B1262066.png)
